diethyl (1R,2S)-cyclobutane-1,2-dicarboxylate
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Overview
Description
Diethyl (1S,2R)-cyclobutane-1,2-dicarboxylate is an organic compound with a unique chiral structure. It is a diester derivative of cyclobutane-1,2-dicarboxylic acid, where the ester groups are attached to the 1st and 2nd carbon atoms of the cyclobutane ring. The compound’s stereochemistry is specified by the (1S,2R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1S,2R)-cyclobutane-1,2-dicarboxylate typically involves the esterification of cyclobutane-1,2-dicarboxylic acid. One common method is the reaction of cyclobutane-1,2-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the diester.
Industrial Production Methods
On an industrial scale, the production of diethyl (1S,2R)-cyclobutane-1,2-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, the purification of the compound is achieved through techniques like distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl (1S,2R)-cyclobutane-1,2-dicarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield cyclobutane-1,2-dicarboxylic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkoxides or amines can be used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: Cyclobutane-1,2-dicarboxylic acid and ethanol.
Reduction: Cyclobutane-1,2-diol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl (1S,2R)-cyclobutane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl (1S,2R)-cyclobutane-1,2-dicarboxylate involves its interaction with various molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards enzymes and receptors. The pathways involved may include ester hydrolysis, reduction, and substitution reactions, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl (1R,2S)-cyclobutane-1,2-dicarboxylate: The enantiomer of diethyl (1S,2R)-cyclobutane-1,2-dicarboxylate with opposite stereochemistry.
Cyclobutane-1,2-dicarboxylic acid: The parent compound without ester groups.
Cyclobutane-1,2-diol: The reduced form of the compound.
Uniqueness
Diethyl (1S,2R)-cyclobutane-1,2-dicarboxylate is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H16O4 |
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Molecular Weight |
200.23 g/mol |
IUPAC Name |
diethyl (1S,2R)-cyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C10H16O4/c1-3-13-9(11)7-5-6-8(7)10(12)14-4-2/h7-8H,3-6H2,1-2H3/t7-,8+ |
InChI Key |
QAGGDTTXACRADK-OCAPTIKFSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H]1C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1CCC1C(=O)OCC |
Origin of Product |
United States |
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